molecular formula C30H48N8O11 B605865 (2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide CAS No. 2055048-54-7

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide

Cat. No.: B605865
CAS No.: 2055048-54-7
M. Wt: 696.76
InChI Key: OKDSKCFISZTBMN-HWBMXIPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG5-Ala-Ala-Asn-PAB is a unique peptide cleavable ADC linker for antibody-drug-conjugation. The Azido group is very reactive toward DBCO, BCN or other Alkyne groups for click chemistry. The hydrophilic PEG spacer increases the solubility in aqueous media.

Mechanism of Action

Target of Action

Azido-PEG5-Ala-Ala-Asn-PAB, also known as (2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide, is primarily used in the field of antibody-drug conjugation . The primary targets of this compound are specific antigens on cancer cells that the antibody component of the conjugate is designed to recognize and bind to .

Mode of Action

The compound acts as a linker between the antibody and the drug in an antibody-drug conjugate . The azido group in the compound is very reactive towards DBCO, BCN, or other alkyne groups, a reaction known as click chemistry . This allows the compound to form a stable bond with the drug molecule, while the other end of the compound is attached to the antibody .

Biochemical Pathways

Once the antibody-drug conjugate is administered, the antibody component guides the conjugate to the cancer cells, where it binds to the specific antigen . The entire conjugate is then internalized by the cell, where the drug is released to exert its cytotoxic effect . The release of the drug is facilitated by the cleavable nature of the Azido-PEG5-Ala-Ala-Asn-PAB linker .

Pharmacokinetics

The pharmacokinetics of Azido-PEG5-Ala-Ala-Asn-PAB are largely determined by the properties of the antibody-drug conjugate it forms part of . The polyethylene glycol (PEG) spacer in the compound increases its aqueous solubility, which can enhance the bioavailability of the conjugate . The exact absorption, distribution, metabolism, and excretion (adme) properties would depend on the specific antibody and drug used in the conjugate .

Result of Action

The result of the action of Azido-PEG5-Ala-Ala-Asn-PAB is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody, the compound helps to increase the selectivity of the drug, reducing its effects on healthy cells . This can lead to improved treatment outcomes and reduced side effects .

Action Environment

The action of Azido-PEG5-Ala-Ala-Asn-PAB can be influenced by various environmental factors. For example, the stability of the compound and the antibody-drug conjugate may be affected by factors such as temperature and pH . Furthermore, the efficacy of the conjugate can be influenced by the expression level of the target antigen on the cancer cells .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O11/c1-21(34-27(41)7-9-45-11-13-47-15-17-49-18-16-48-14-12-46-10-8-33-38-32)28(42)35-22(2)29(43)37-25(19-26(31)40)30(44)36-24-5-3-23(20-39)4-6-24/h3-6,21-22,25,39H,7-20H2,1-2H3,(H2,31,40)(H,34,41)(H,35,42)(H,36,44)(H,37,43)/t21-,22-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDSKCFISZTBMN-HWBMXIPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Reactant of Route 3
Reactant of Route 3
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Reactant of Route 4
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide

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